molecular formula C15H14N2O5 B5638800 3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide

3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B5638800
M. Wt: 302.28 g/mol
InChI Key: JKBOPDBKSOACQA-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy and nitro functional groups attached to a benzamide core

Preparation Methods

The synthesis of 3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the benzoylation of 2-methoxy-5-nitroaniline with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and boron tribromide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity to specific targets .

Comparison with Similar Compounds

Similar compounds to 3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide include:

The uniqueness of this compound lies in its combination of methoxy and nitro functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-12-5-3-4-10(8-12)15(18)16-13-9-11(17(19)20)6-7-14(13)22-2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBOPDBKSOACQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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